

Technical Guide: Synthesis of 4-Chloro-5-morpholino-2-nitroaniline

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Compound of Interest

Compound Name: 4-Chloro-5-morpholino-2-nitroaniline

CAS No.: 87200-60-0

Cat. No.: B2845445

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Part 1: Executive Summary & Retrosynthetic Analysis

Target Molecule Profile

- IUPAC Name: 4-Chloro-5-(morpholin-4-yl)-2-nitroaniline
- CAS Number: 87200-60-0
- Molecular Formula:
- Key Structural Features:
 - C1: Primary Amine (Electron Donor)
 - C2: Nitro Group (Strong Electron Withdrawing, Ortho to Amine)
 - C4: Chlorine Atom (Weak Deactivator)
 - C5: Morpholine Ring (Strong Electron Donor, Meta to Nitro)

Retrosynthetic Logic

Direct nucleophilic aromatic substitution (

) on a precursor like 4,5-dichloro-2-nitroaniline typically fails to yield the target regioselectively. In such a system, the chlorine at C4 (para to the nitro group) is significantly more activated than the chlorine at C5. Reaction with morpholine would predominantly yield the 4-morpholino-5-chloro isomer, which is the reverse of the target.

To achieve the 4-chloro-5-morpholino pattern, we must establish the morpholine-chlorine relationship before introducing the final nitro group or utilize a metal-catalyzed coupling strategy that overrides standard electronic bias.

Selected Pathway: The "Late-Stage Nitration" Route

- Scaffold Construction: Synthesize 3-Bromo-4-chloronitrobenzene via cooperative directing effects.
- Regioselective Amination: Use Pd-catalyzed Buchwald-Hartwig amination to selectively displace the bromine (over chlorine) with morpholine.
- Functional Group Manipulation: Reduce the nitro group to an aniline, protect it, and then perform a directed nitration. The acetamide and morpholine groups will cooperatively direct the incoming nitro group to the desired C2 position (C6 relative to the original amine).

Part 2: Detailed Synthesis Pathway

Phase 1: Scaffold Preparation

Objective: Synthesize 4-Chloro-3-morpholinonitrobenzene.

Step 1: Bromination of 4-Chloronitrobenzene

- Reagents: 4-Chloronitrobenzene,
,
(cat).
- Mechanism: Electrophilic Aromatic Substitution (EAS).[\[1\]](#)

- Regiochemistry: The Nitro group (C1) directs meta (C3, C5). The Chlorine (C4) directs ortho (C3, C5). Both groups cooperatively direct the incoming bromine to position 3.
- Protocol:
 - Dissolve 4-chloronitrobenzene (1.0 eq) in dichloroethane.
 - Add

(0.05 eq) and heat to 60°C.
 - Add bromine (1.1 eq) dropwise. Stir for 4 hours.
 - Workup: Quench with aqueous

, extract with DCM, and recrystallize from ethanol.
 - Product: 3-Bromo-4-chloronitrobenzene.

Step 2: Selective Morpholine Coupling

- Reagents: 3-Bromo-4-chloronitrobenzene, Morpholine,

, BINAP,

, Toluene.
- Rationale: Standard

is risky due to potential displacement of the activated C4-Cl. Palladium catalysis (Buchwald-Hartwig) prefers the C-Br bond oxidative addition over C-Cl, ensuring high regioselectivity for position 3.
- Protocol:
 - In a glovebox/inert atmosphere, combine 3-bromo-4-chloronitrobenzene (1.0 eq), morpholine (1.2 eq),

(2.0 eq).
 - Add

(1 mol%) and BINAP (2 mol%) in dry toluene.

- Heat to 80°C for 12 hours.
- Workup: Filter through Celite, concentrate, and purify via silica gel chromatography (Hexane/EtOAc).
- Product: 4-Chloro-3-morpholinonitrobenzene.

Phase 2: Functionalization to Target

Objective: Convert the intermediate to **4-Chloro-5-morpholino-2-nitroaniline**.

Step 3: Nitro Reduction[2]

- Reagents: Iron powder,
, Ethanol/Water (reduction).
- Protocol:
 - Suspend 4-chloro-3-morpholinonitrobenzene in EtOH:H₂O (3:1).
 - Add Fe powder (5.0 eq) and
(5.0 eq). Reflux for 2 hours.
 - Product: 4-Chloro-3-morpholinoaniline.

Step 4: N-Acetylation (Protection)

- Reagents: Acetic Anhydride (
, DCM, TEA.
- Rationale: Protecting the amine is crucial to prevent oxidation during nitration and to provide steric bulk/directing effects.
- Protocol:

- Dissolve aniline in DCM. Add TEA (1.5 eq).
- Add

(1.1 eq) at 0°C. Stir at RT for 1 hour.
- Product: N-(4-Chloro-3-morpholinophenyl)acetamide.

Step 5: Regioselective Nitration[3]

- Reagents:

(fuming),

, Acetic Acid.

- Mechanism: EAS.

- Regiochemistry Analysis:

- Acetamide (C1): Directs ortho (C2, C6).
- Morpholine (C3): Directs para (C6) and ortho (C2, C4-blocked).
- Chlorine (C4): Directs ortho (C3-blocked, C5).
- Convergence: Both the acetamide and morpholine groups strongly activate C6. Steric hindrance from the morpholine ring disfavors C2.
- Note: In the final product numbering, C6 becomes C2.

- Protocol:

- Dissolve protected aniline in Acetic Acid. Cool to 0-5°C.
- Add mixture of fuming

/

dropwise.[4]

- Stir at 0°C for 1 hour. Pour onto ice.
- Product: N-(4-Chloro-5-morpholino-2-nitrophenyl)acetamide.

Step 6: Deprotection

- Reagents:

(6M) or

(10%), Ethanol, Reflux.

- Protocol:

- Reflux the acetamide in ethanolic HCl for 2 hours.

- Neutralize with

- . Filter the precipitate.

- Final Product: **4-Chloro-5-morpholino-2-nitroaniline**.

Part 3: Experimental Data & Process Parameters

Quantitative Summary Table

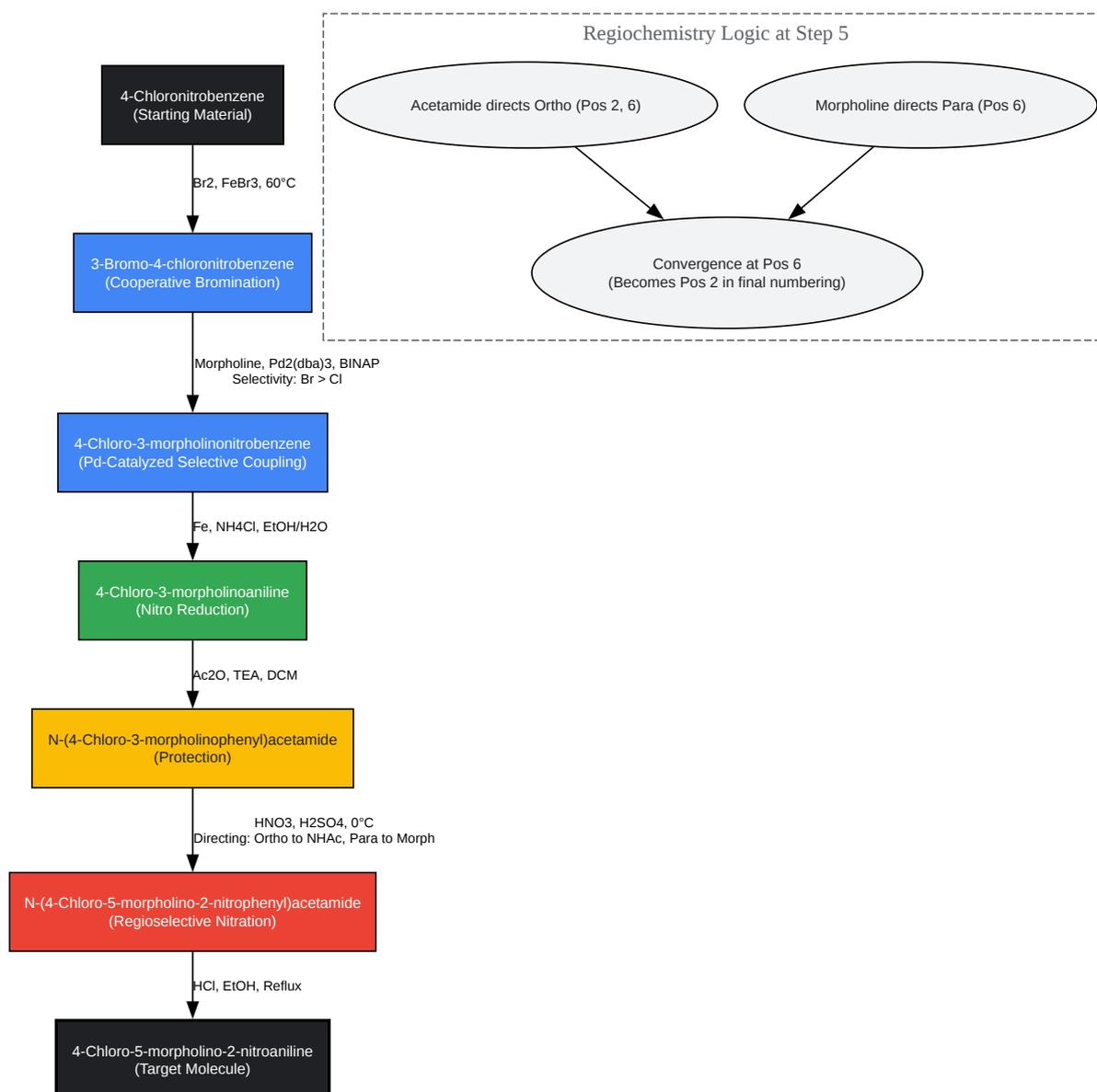
Step	Transformation	Reagents	Critical Parameter	Typical Yield
1	Bromination		Temp < 60°C to avoid di-bromination	85-90%
2	C-N Coupling	Morpholine, Pd cat	Inert atmosphere; Br-selectivity	75-80%
3	Reduction		Complete reduction monitoring (TLC)	90-95%
4	Protection		Anhydrous conditions	>95%
5	Nitration		Temp < 5°C (Exothermic/Regio control)	65-75%
6	Hydrolysis		pH neutralization	85-90%

Key Safety & Handling

- Nitration: The nitration step is highly exothermic.[4] Runaway reactions can occur if acid addition is too fast. Maintain cooling jacket/ice bath throughout.
- Palladium Catalyst:
and phosphine ligands are air-sensitive. Handle in a glovebox or using Schlenk techniques.
- Waste: Brominated and chlorinated aromatics are toxic and persistent. Incinerate halogenated waste separately.

Part 4: Pathway Visualization

The following diagram illustrates the logical flow and regiochemical strategy of the synthesis.



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Caption: Step-by-step synthetic pathway highlighting the critical Pd-catalyzed regioselective coupling and cooperative directing effects during nitration.

Part 5: References

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 - BenchChem Protocols.Synthesis of N-(2-chloroethyl)-4-nitroaniline Derivatives. (Provides background on morpholine ring formation and handling).
 - Source:
- Target Molecule Data:

- CAS 87200-60-0 Entry. ChemicalBook / PubChem. (Verifies chemical structure and identifiers).
- Source:

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